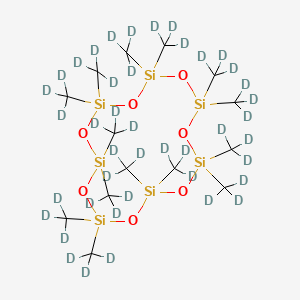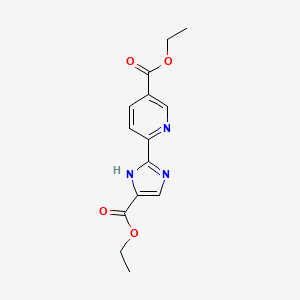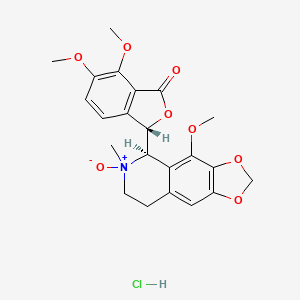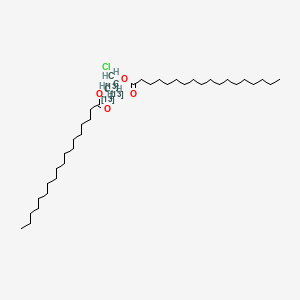
5-Bromo-2,4-dichlorobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2,4-dichlorobenzaldehyde is an aromatic compound with the molecular formula C7H3BrCl2O. It is characterized by the presence of bromine and chlorine atoms attached to a benzaldehyde core. This compound is often used in organic synthesis and various chemical reactions due to its unique reactivity and structural properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,4-dichlorobenzaldehyde typically involves the bromination and chlorination of benzaldehyde derivatives. One common method is the electrophilic aromatic substitution reaction, where benzaldehyde is treated with bromine and chlorine under controlled conditions to introduce the bromine and chlorine atoms at the desired positions on the aromatic ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination and chlorination processes. These processes are carried out in specialized reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2,4-dichlorobenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of 5-Bromo-2,4-dichlorobenzoic acid.
Reduction: Formation of 5-Bromo-2,4-dichlorobenzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Bromo-2,4-dichlorobenzaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2,4-dichlorobenzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2,4-dimethoxybenzaldehyde: Similar structure but with methoxy groups instead of chlorine atoms.
2,4-Dichlorobenzaldehyde: Lacks the bromine atom but has similar reactivity.
5-Bromo-2-chlorobenzaldehyde: Contains only one chlorine atom and one bromine atom.
Uniqueness
5-Bromo-2,4-dichlorobenzaldehyde is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and properties. This combination allows for versatile applications in various chemical reactions and research fields .
Propiedades
Fórmula molecular |
C7H3BrCl2O |
|---|---|
Peso molecular |
253.90 g/mol |
Nombre IUPAC |
5-bromo-2,4-dichlorobenzaldehyde |
InChI |
InChI=1S/C7H3BrCl2O/c8-5-1-4(3-11)6(9)2-7(5)10/h1-3H |
Clave InChI |
GVXNZEOOJQBXKS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1Br)Cl)Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-12-yl] acetate](/img/structure/B13432275.png)

![(2S)-2-[[[(2S)-2-aminopropanoyl]oxy-[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl]phosphoryl]amino]propanoic acid](/img/structure/B13432280.png)
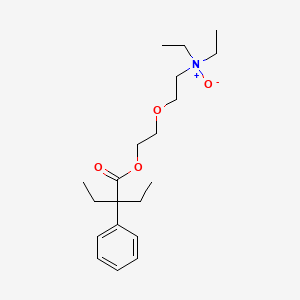
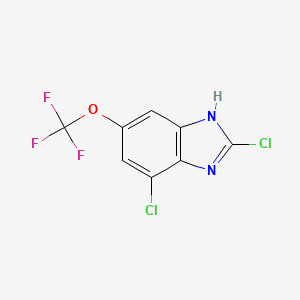
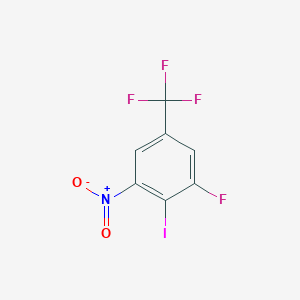
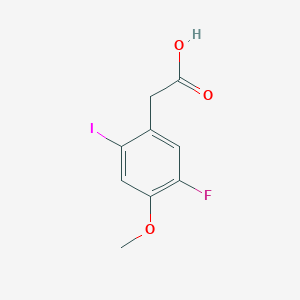
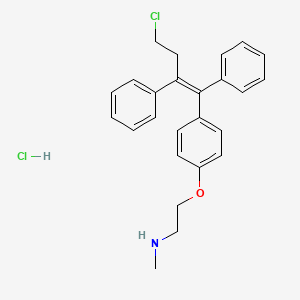
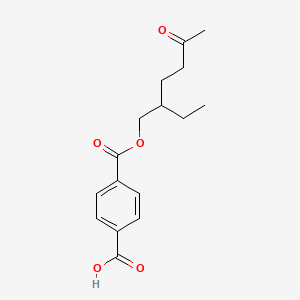
![[(2R,3R,4S,5R)-4-acetyloxy-3-fluoro-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B13432318.png)
